molecular formula C12H18N2O3 B12361657 tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate

tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate

Cat. No.: B12361657
M. Wt: 238.28 g/mol
InChI Key: ZMPDVLGYVNCDMS-GXDHUFHOSA-N
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Description

tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate is a compound that features a tert-butyl group, a hydroxyethyl group, and a pyridinylidene moiety

Preparation Methods

The synthesis of tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinylidene moiety can interact with aromatic residues through π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds to tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate include:

    tert-butyl (2-hydroxyethyl)carbamate: This compound has a similar structure but lacks the pyridinylidene moiety.

    tert-butyl bis(2-hydroxyethyl)carbamate: This compound features two hydroxyethyl groups and a tert-butyl group, but does not have the pyridinylidene moiety.

    tert-butyl (3-(2-hydroxyethyl)benzyl)carbamate: This compound has a benzyl group instead of a pyridinylidene moiety

The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8-9,15H,5,7H2,1-3H3/b14-10+

InChI Key

ZMPDVLGYVNCDMS-GXDHUFHOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/1\C=CN=CC1CCO

Canonical SMILES

CC(C)(C)OC(=O)N=C1C=CN=CC1CCO

Origin of Product

United States

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